N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine chemical structure
N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine chemical structure
An In-Depth Technical Guide to N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine: Structure, Synthesis, and Application in Oligonucleotide Chemistry
Introduction
In the landscape of molecular biology and therapeutic development, the precise chemical synthesis of oligonucleotides is a cornerstone technology. This process is fundamentally enabled by the strategic use of protecting groups, which mask reactive functional groups on nucleoside monomers to ensure the specific and controlled formation of phosphodiester linkages.[1] Among these critical building blocks is N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine, a derivative of 2'-deoxycytidine. The introduction of benzoyl groups at both the exocyclic amine of the cytosine base and the 5'-hydroxyl of the deoxyribose sugar enhances chemical stability and directs reactivity, making it a valuable intermediate in synthetic chemistry.[2] This guide provides a comprehensive technical overview of its chemical structure, the strategic rationale for its benzoylation, synthesis protocols, and its pivotal role in the assembly of custom DNA sequences.
Chemical Identity and Physicochemical Properties
N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine is structurally defined by a 2'-deoxyribose sugar linked to a cytosine base, which is modified with two benzoyl protecting groups. One benzoyl group is attached to the N4 exocyclic amino group of the cytosine ring, and the second is esterified to the 5'-hydroxyl group of the sugar moiety. This dual protection strategy is crucial for preventing unwanted side reactions during multi-step chemical synthesis.[2][3]
Table 1: Physicochemical Properties of N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine
| Property | Value |
| IUPAC Name | [5-(4-benzamido-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate[2] |
| Molecular Formula | C23H21N3O6[2] |
| Molecular Weight | 435.4 g/mol [2] |
| Canonical SMILES | C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O[2] |
| InChI Key | ADBLMNPUSHTBKL-UHFFFAOYSA-N[2] |
The Strategic Importance of Benzoyl Protecting Groups
The utility of N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine in organic synthesis stems directly from the chemical properties of the benzoyl (Bz) group. In the context of oligonucleotide synthesis, protecting groups are not merely additives but essential strategic tools that dictate the success and fidelity of the entire process.[1]
Expertise in Action: Why Benzoyl?
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N4 Amine Protection : The exocyclic amino group of cytosine is nucleophilic and can react with the activated phosphoramidite monomers used during oligonucleotide synthesis, leading to undesired branched structures.[4] The benzoyl group converts this amine into a less reactive amide, effectively preventing such side reactions.[3][5] This protection is critical for ensuring that chain elongation occurs exclusively at the 5'-hydroxyl group of the growing oligonucleotide.[1]
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5'-Hydroxyl Protection : The 5'-hydroxyl group is the primary site for chain extension. While the benzoyl group can effectively protect this position, in modern automated solid-phase synthesis, it is more common to use an acid-labile group like the 4,4'-dimethoxytrityl (DMT) group.[3][6] The DMT group's utility lies in its easy and rapid removal with a weak acid, a key step that must occur before each coupling cycle.[1] The di-benzoyl compound discussed here is therefore more of a synthetic intermediate, which can be further modified, for instance, by creating a 3'-phosphoramidite for subsequent use in synthesis.
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Base-Labile Removal : A significant advantage of the benzoyl group is its stability throughout the acidic steps of the synthesis cycle (i.e., detritylation) while being susceptible to removal under basic conditions.[3] After the full oligonucleotide has been assembled, a final deprotection step, typically using aqueous ammonia, removes the benzoyl groups from all the nucleobases, restoring the natural DNA or RNA structure.[3][5]
Synthesis and Purification
The synthesis of N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine begins with the parent nucleoside, 2'-deoxycytidine. The process involves the acylation of the N4-amino and 5'-hydroxyl groups.
Experimental Protocol: Representative Benzoylation of 2'-Deoxycytidine
This protocol describes a general method for introducing benzoyl groups onto 2'-deoxycytidine.
Objective: To synthesize N4,5'-O-dibenzoyl-2'-deoxycytidine.
Materials:
-
2'-Deoxycytidine
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Benzoyl chloride or Benzoic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2'-deoxycytidine in anhydrous pyridine.
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Reaction: Cool the solution in an ice bath (0°C). Slowly add benzoyl chloride (typically 2.2 to 2.5 equivalents) dropwise to the stirred solution.
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Incubation: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously add methanol to quench any excess benzoyl chloride.
-
Work-up: Remove the pyridine under reduced pressure. Dissolve the resulting residue in DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to isolate the pure N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine.[2][7]
Application in Solid-Phase Oligonucleotide Synthesis
The primary application of N4-benzoyl-protected deoxycytidine is as a monomer building block in the automated solid-phase synthesis of DNA, most commonly via the phosphoramidite method.[] For this purpose, the protected nucleoside is further derivatized to become a phosphoramidite, typically by reacting the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[9][10]
The phosphoramidite building block is then used in a four-step cycle to add one nucleotide at a time to a growing DNA chain attached to a solid support.
The Phosphoramidite Synthesis Cycle
The following diagram illustrates the central role of the protected nucleoside within a single cycle of oligonucleotide synthesis.
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Buy N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. N4-Benzoyl-2'-O-(2-ethoxyethyl)-5-methylcytidine synthesis - chemicalbook [chemicalbook.com]
- 9. 5'-O-DMT-N4-Benzoyl-2'-Deoxycytidine-CE Phosphoramidite, 102212-98-6 | BroadPharm [broadpharm.com]
- 10. N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite, 100 g, CAS No. 102212-98-6 | Phosphoramidites | Nucleotides & Nucleosides | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
